Ethyl 2-cyano-2-hydroxyethanimidate
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Overview
Description
Preparation Methods
Ethyl 2-cyano-2-hydroxyethanimidate is synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated from sodium nitrite and acetic acid . The reaction should be carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester. The product can be obtained in high yield and purified by recrystallization from ethanol or ethyl acetate .
Chemical Reactions Analysis
Ethyl 2-cyano-2-hydroxyethanimidate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Condensation Reactions: The compound can be used in condensation reactions, such as the Knoevenagel condensation and Michael addition, due to its acidic methylene group.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. Major products formed from these reactions include various heterocyclic compounds and peptides .
Scientific Research Applications
Ethyl 2-cyano-2-hydroxyethanimidate is widely used in scientific research, particularly in peptide synthesis. It serves as an efficient additive for carbodiimides, such as dicyclohexylcarbodiimide, in peptide coupling reactions . This compound helps to control racemization and improve coupling efficiency in both solution-phase and solid-phase peptide synthesis . Additionally, it is considered a safer alternative to benzotriazole-based additives, which are explosive .
Mechanism of Action
The primary mechanism of action of ethyl 2-cyano-2-hydroxyethanimidate in peptide synthesis involves its role as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides . Due to its pronounced acidity (pKa 4.60), it suppresses base-catalyzed side reactions, particularly racemization . In crystalline form, the compound exists as an oxime, while in strongly basic solutions, it predominantly exists as a tautomeric nitrosoisomer in anionic form .
Comparison with Similar Compounds
Ethyl 2-cyano-2-hydroxyethanimidate is often compared with other peptide synthesis additives, such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). Unlike HOBt and HOAt, this compound exhibits a markedly slower thermal decomposition, making it a safer alternative . Similar compounds include:
1-Hydroxybenzotriazole (HOBt): Widely used in peptide synthesis but poses a risk of explosion.
1-Hydroxy-7-azabenzotriazole (HOAt): Another commonly used additive in peptide synthesis with similar risks as HOBt.
This compound’s unique properties, such as its ability to suppress racemization and its safer profile, make it a valuable compound in peptide synthesis .
Properties
CAS No. |
90185-50-5 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
ethyl 2-cyano-2-hydroxyethanimidate |
InChI |
InChI=1S/C5H8N2O2/c1-2-9-5(7)4(8)3-6/h4,7-8H,2H2,1H3 |
InChI Key |
BUDKJAQBMDJZEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C(C#N)O |
Origin of Product |
United States |
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